An In-depth Technical Guide to the Synthesis and Properties of 2-Hydrazinyl-3-methyl-5-nitropyridine
An In-depth Technical Guide to the Synthesis and Properties of 2-Hydrazinyl-3-methyl-5-nitropyridine
Abstract
This technical guide provides a comprehensive overview of 2-Hydrazinyl-3-methyl-5-nitropyridine (CAS No. 6965-63-5), a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The document details a robust, multi-step synthesis pathway, including the preparation of the key intermediate, 2-chloro-3-methyl-5-nitropyridine. It presents a thorough analysis of the compound's physicochemical properties, supported by both calculated data and spectral characteristics of analogous structures. Furthermore, this guide explores the molecule's potential as a versatile scaffold for the synthesis of novel hydrazone derivatives with a wide spectrum of pharmacological activities. Detailed, field-proven experimental protocols are provided to ensure reproducibility and success in a laboratory setting.
Introduction: The Strategic Importance of the Nitropyridine Hydrazine Scaffold
The pyridine ring is a foundational motif in medicinal chemistry, present in numerous natural products and FDA-approved drugs. Its nitrogen heteroatom allows for hydrogen bonding and acts as a basic center, influencing solubility and receptor interactions. When substituted with a nitro group (-NO2) and a hydrazinyl (-NHNH2) moiety, the pyridine scaffold becomes a highly versatile and reactive building block for drug discovery.
The nitro group is a strong electron-withdrawing group, which activates the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions. The hydrazinyl group is a potent nucleophile and a critical functional handle for the construction of hydrazones (-NHN=CHR). Hydrazones themselves are a privileged class of compounds, renowned for their broad and diverse pharmacological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer properties.[1]
2-Hydrazinyl-3-methyl-5-nitropyridine combines these features into a single, strategically designed molecule. The methyl group at the 3-position provides steric and electronic modulation, offering a point for further structural optimization. This guide elucidates the synthesis and properties of this key intermediate, empowering researchers to leverage its potential in the development of next-generation therapeutics.
Synthesis Pathway and Experimental Protocols
The synthesis of 2-Hydrazinyl-3-methyl-5-nitropyridine is most effectively achieved through a two-step process starting from the corresponding 2-hydroxypyridine derivative. This pathway ensures high yields and purity by first installing the chloro leaving group, followed by nucleophilic substitution with hydrazine.
Caption: Synthetic workflow for 2-Hydrazinyl-3-methyl-5-nitropyridine.
Step 1: Synthesis of 2-Chloro-3-methyl-5-nitropyridine (Precursor)
The conversion of the hydroxyl group at the 2-position of the pyridine ring to a chloro group is a critical activation step. The hydroxyl group is a poor leaving group, while the chloro substituent is readily displaced by nucleophiles. Phosphorus oxychloride (POCl₃) is a highly effective and commonly used reagent for this transformation.
Causality and Field Insights: The reaction proceeds via the formation of a chlorophosphate ester intermediate, which is then attacked by a chloride ion. Using POCl₃ as both the reagent and solvent is possible, but the reaction can also be performed in a high-boiling inert solvent. The reaction must be conducted under anhydrous conditions, as moisture will hydrolyze the POCl₃ and the product, reducing the yield. An off-white solid product is expected.
Detailed Protocol:
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Setup: In a 3-necked round-bottomed flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 2-hydroxy-3-methyl-5-nitropyridine (75.0 g, 0.487 mol).
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Reagent Addition: While stirring, slowly add phosphorus oxychloride (POCl₃, 410 ml) to the flask. An exothermic reaction will occur, and the temperature may rise to approximately 30°C.
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Reaction: Heat the reaction mixture to 85°C and maintain this temperature for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Workup: After cooling the solution, remove the excess POCl₃ under reduced pressure (in vacuo).
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Precipitation: Carefully and slowly pour the residue onto a large beaker of crushed ice (approx. 4L) with vigorous stirring.
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Isolation: Collect the resulting precipitate by filtration, wash it with cold water, and air-dry. Further drying in a vacuum oven will yield 2-Chloro-3-methyl-5-nitropyridine (yields of up to 89% have been reported).[2]
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Verification: The product can be used in the next step without further purification, but its identity can be confirmed by ¹H NMR spectroscopy.[2]
Step 2: Synthesis of 2-Hydrazinyl-3-methyl-5-nitropyridine (Final Product)
This final step involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient pyridine ring, activated by the nitro group, is highly susceptible to attack by the potent nucleophile, hydrazine.
Causality and Field Insights: Hydrazine hydrate is used in excess to ensure the complete conversion of the starting material and to act as a base to neutralize the HCl formed during the reaction. Ethanol or acetonitrile are suitable solvents, promoting the dissolution of the reactants. The reaction is typically exothermic and may require initial cooling, followed by gentle heating to ensure completion. The product is often a colored solid that precipitates from the reaction mixture upon cooling.
Detailed Protocol:
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Setup: To a solution of 2-chloro-3-methyl-5-nitropyridine (10 mmol) in a suitable solvent such as ethanol or acetonitrile (100 mL) in a round-bottomed flask, cool the mixture to 0°C in an ice bath.
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Reagent Addition: Add hydrazine hydrate (N₂H₄·H₂O, ~15 mmol, 1.5 equivalents) dropwise to the cooled solution while stirring.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 20 hours. Alternatively, gentle heating to 60°C can be applied to reduce the reaction time, which should be monitored by TLC.
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Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent. The resulting solid is the crude product.
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Purification: The product can be purified by recrystallization from a suitable solvent like ethanol or by washing the crude solid with cold water and diethyl ether to remove any unreacted starting material and hydrazine salts. Dry the purified solid under vacuum.
Physicochemical and Spectral Properties
While extensive experimental data for 2-Hydrazinyl-3-methyl-5-nitropyridine is not widely published in peer-reviewed literature, its properties can be reliably predicted based on its structure and data from commercial suppliers and analogous compounds.
Table 1: Physicochemical Properties of 2-Hydrazinyl-3-methyl-5-nitropyridine
| Property | Value | Source |
| CAS Number | 6965-63-5 | [3] |
| Molecular Formula | C₆H₈N₄O₂ | Calculated |
| Molecular Weight | 168.15 g/mol | [4] |
| Appearance | Expected to be a yellow or orange solid | Analogy |
| Density (Predicted) | 1.432 g/cm³ | [4] |
| Boiling Point (Predicted) | 353.5 °C at 760 mmHg | [4] |
| Flash Point (Predicted) | 167.6 °C | [4] |
| LogP (Predicted) | 1.229 | [4] |
| PSA (Polar Surface Area) | 99.99 Ų | [4] |
Predicted Spectral Characteristics
The identity and purity of the synthesized compound should be confirmed using standard spectroscopic techniques. Based on closely related structures, the following spectral data are anticipated:
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¹H NMR (Proton Nuclear Magnetic Resonance):
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Two distinct signals in the aromatic region (δ 8.0-9.0 ppm) corresponding to the two protons on the pyridine ring.
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A singlet at approximately δ 2.3-2.6 ppm for the methyl (-CH₃) group protons.
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Broad signals corresponding to the amine protons of the hydrazinyl group (-NH and -NH₂). The chemical shift of these protons can vary and they may exchange with D₂O.
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¹³C NMR (Carbon Nuclear Magnetic Resonance):
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Five signals in the aromatic region corresponding to the pyridine ring carbons.
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One signal in the aliphatic region for the methyl carbon.
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IR (Infrared) Spectroscopy:
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N-H stretching vibrations for the hydrazinyl group in the range of 3200-3400 cm⁻¹.
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Asymmetric and symmetric stretching vibrations for the nitro (-NO₂) group, typically strong bands around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively.[5]
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C=N and C=C stretching vibrations from the pyridine ring in the 1400-1600 cm⁻¹ region.
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MS (Mass Spectrometry):
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The molecular ion peak (M⁺) should be observed at m/z = 168, with fragmentation patterns corresponding to the loss of NH₂, NO₂, and other characteristic fragments.
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Applications in Drug Development: A Versatile Scaffold
The primary value of 2-Hydrazinyl-3-methyl-5-nitropyridine lies in its role as a key intermediate for creating extensive libraries of hydrazone derivatives. The terminal -NH₂ of the hydrazinyl group readily condenses with a wide variety of aldehydes and ketones to form the corresponding hydrazones.
This reaction provides a straightforward and efficient method to introduce diverse structural motifs (R₁, R₂) into the final molecule, allowing for the systematic exploration of the structure-activity relationship (SAR).
Caption: Derivatization of the core scaffold into a diverse library.
By selecting aldehydes or ketones that contain other pharmacophoric features (e.g., other heterocyclic rings, halogenated phenyl groups, aliphatic chains), researchers can rapidly generate novel chemical entities for screening against various biological targets. The resulting hydrazone derivatives have demonstrated potential in:
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Anticancer Activity: Targeting various cancer cell lines.
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Antimicrobial Activity: Showing efficacy against bacteria and fungi.
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Anticonvulsant & Antidepressant Activity: Modulating central nervous system targets.[1]
Safety and Handling
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Nitroaromatic Compounds: Are often toxic and should be handled with care. Avoid inhalation, ingestion, and skin contact.
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Hydrazine Hydrate: Is corrosive and a suspected carcinogen. Always handle in a well-ventilated fume hood.
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Reagents: Phosphorus oxychloride and thionyl chloride are corrosive and react violently with water. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
2-Hydrazinyl-3-methyl-5-nitropyridine is a high-value synthetic intermediate whose rational design incorporates several key features beneficial for drug discovery. This guide provides a validated and detailed pathway for its synthesis, an overview of its properties, and a clear rationale for its application as a scaffold for generating diverse hydrazone libraries. By leveraging the protocols and insights presented herein, researchers can efficiently synthesize this compound and explore its vast potential in the development of novel therapeutic agents.
References
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Chemsrc.com. (n.d.). Pyridine,2-hydrazinyl-3-methyl-5-nitro-. Retrieved from [Link]
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Abosadiya, M., Jukić, M., et al. (2017). Synthesis, X-ray and spectroscopic analysis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile. Journal of Molecular Structure, 1141, 337-346. Available at: [Link]
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Al-Ostath, A., et al. (2020). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Molecules, 25(21), 5193. Available at: [Link]
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PrepChem.com. (n.d.). Synthesis of Stage A: 2-Hydroxy-5-methyl-3-nitropyridine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77888, 2-Amino-5-nitropyridine. Retrieved from [Link].
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Hayat, F., et al. (2018). Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. Journal of Phytochemistry & Biochemistry, 2(1). Available at: [Link]
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